molecular formula C6H7N5O B11917212 2-Amino-7-methyl-3H-purin-8(7H)-one

2-Amino-7-methyl-3H-purin-8(7H)-one

Katalognummer: B11917212
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: RWHOCEBLZYUILA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-7-methyl-3H-purin-8(7H)-one is a purine derivative that plays a significant role in various biochemical processes. This compound is structurally related to adenine and guanine, which are fundamental components of nucleic acids. Its unique structure allows it to participate in a variety of chemical reactions and biological functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methyl-3H-purin-8(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-diaminopurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, recrystallization, and chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-7-methyl-3H-purin-8(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-7-methyl-3H-purin-8(7H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-Amino-7-methyl-3H-purin-8(7H)-one involves its interaction with various molecular targets and pathways. It can act as a substrate or inhibitor for certain enzymes, influencing biochemical processes such as DNA replication and repair. The compound’s structure allows it to bind to specific sites on enzymes and nucleic acids, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Adenine: A fundamental component of nucleic acids, involved in various biological processes.

    Guanine: Another key nucleic acid component, with roles in genetic coding and cellular signaling.

    2,6-Diaminopurine: A related compound with similar chemical properties and applications.

Uniqueness

2-Amino-7-methyl-3H-purin-8(7H)-one is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. This methyl group can affect the compound’s binding affinity to enzymes and nucleic acids, making it distinct from other purine derivatives.

Eigenschaften

Molekularformel

C6H7N5O

Molekulargewicht

165.15 g/mol

IUPAC-Name

2-amino-7-methyl-9H-purin-8-one

InChI

InChI=1S/C6H7N5O/c1-11-3-2-8-5(7)9-4(3)10-6(11)12/h2H,1H3,(H3,7,8,9,10,12)

InChI-Schlüssel

RWHOCEBLZYUILA-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CN=C(N=C2NC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.